Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 921927-99-3
VCID: VC13553428
InChI: InChI=1S/C8H11NO4S/c1-11-7(10)5-4-14-6(9-5)8(12-2)13-3/h4,8H,1-3H3
SMILES: COC(C1=NC(=CS1)C(=O)OC)OC
Molecular Formula: C8H11NO4S
Molecular Weight: 217.24 g/mol

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate

CAS No.: 921927-99-3

Cat. No.: VC13553428

Molecular Formula: C8H11NO4S

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate - 921927-99-3

Specification

CAS No. 921927-99-3
Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
IUPAC Name methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C8H11NO4S/c1-11-7(10)5-4-14-6(9-5)8(12-2)13-3/h4,8H,1-3H3
Standard InChI Key XLOVIYHHLAAFFF-UHFFFAOYSA-N
SMILES COC(C1=NC(=CS1)C(=O)OC)OC
Canonical SMILES COC(C1=NC(=CS1)C(=O)OC)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate features a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—with functional groups that enhance its reactivity and potential for derivatization. The dimethoxymethyl group (-CH(OCH3_3)2_2) at the 2-position contributes to steric bulk and electron-donating effects, while the methyl ester at the 4-position offers a site for hydrolysis or transesterification. Key properties include:

PropertyValue
Molecular FormulaC8H11NO4S\text{C}_8\text{H}_{11}\text{NO}_4\text{S}
Molecular Weight217.24 g/mol
IUPAC Namemethyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
SolubilityLimited data; likely polar aprotic solvents
StabilitySensitive to hydrolysis under acidic/basic conditions

The compound’s InChI key (InChI=1S/C8H11NO4S/c1-11-) confirms its unique stereoelectronic profile, which may influence interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate involves multi-step reactions, often starting from simpler thiazole precursors. A common route includes:

  • Formation of the Thiazole Core: Condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions.

  • Introduction of the Dimethoxymethyl Group: Reaction of the thiazole intermediate with dimethoxymethane or its equivalents in the presence of Lewis acids (e.g., BF3_3·Et2_2O).

  • Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic acid.

Reaction Conditions and Yields

Optimizing reaction parameters is critical for scalability:

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

  • Catalysts: Acidic catalysts (e.g., H2_2SO4_4) enhance electrophilic substitution at the 2-position of the thiazole ring.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields pure product, though reported yields remain unspecified in available literature.

Research Gaps and Future Directions

Experimental Validation

Critical studies needed include:

  • In Vitro Assays: Cytotoxicity screening across cancer cell lines (e.g., HEPG2, MCF-7).

  • Molecular Docking: Predicting interactions with targets like tubulin or epidermal growth factor receptor (EGFR) .

Derivative Synthesis

Modifying the ester group (e.g., hydrolysis to carboxylic acid) or replacing methoxy groups with halogens could optimize bioactivity. For example, fluorinated analogs of related compounds show enhanced ERK1/2 inhibition .

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